N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic sulfonamide derivative featuring a pyrrolo[3,2,1-ij]quinoline core. This heterocyclic scaffold is notable for its fused bicyclic structure, which combines a pyrrole ring with a quinoline system, enabling diverse electronic and steric interactions. The compound is further substituted at the 8-position with a sulfonamide group and at the 2-position with a 2-methoxy-2-(thiophen-3-yl)ethyl side chain. These modifications influence its physicochemical properties, such as solubility, logP, and hydrogen-bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-24-16(14-5-7-25-11-14)10-19-26(22,23)15-8-12-2-3-17(21)20-6-4-13(9-15)18(12)20/h5,7-9,11,16,19H,2-4,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTPIDBBGYSNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiophene ring is known for its ability to bind to enzyme active sites, potentially inhibiting or modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. These interactions highlight the compound’s potential as an enzyme inhibitor or modulator in biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins and enzymes, leading to altered cellular responses. Additionally, it may influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. These interactions highlight the compound’s potential impact on metabolic processes and its relevance in pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS Number: 1797278-21-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural components suggest a variety of interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 392.5 g/mol. The structure features a pyrroloquinoline core with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1797278-21-7 |
| Molecular Formula | C₁₈H₂₀N₂O₄S₂ |
| Molecular Weight | 392.5 g/mol |
Biological Activity Overview
Research indicates that compounds with quinoline and pyrrole derivatives exhibit diverse biological activities including:
- Antimicrobial Activity : Compounds related to quinoline structures have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains and fungi .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Research has shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : It could interact with various receptors influencing cellular signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activities related to similar compounds:
- Anticancer Screening : A study screened a library of compounds including derivatives similar to this sulfonamide for anticancer activity on multicellular spheroids. Results indicated significant cytotoxic effects on cancer cell lines .
- Anti-inflammatory Activity : Research demonstrated that similar pyrrole derivatives effectively suppressed COX-2 activity in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the thiophene ring significantly influence the compound's biological potency, indicating that specific functional groups enhance activity against targeted diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrroloquinolines exhibit notable anticancer properties. For instance, compounds similar to N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the sulfonamide group can enhance cytotoxicity against specific cancer types .
Antiviral Properties
The compound's structure suggests potential antiviral applications. Research has demonstrated that similar heterocyclic compounds can inhibit viral replication by interfering with viral enzymes or cellular receptors. For instance, N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo derivatives have been evaluated for their ability to inhibit HIV and other viral infections through mechanisms involving enzyme inhibition and receptor antagonism .
Antimicrobial Activity
Studies have shown that compounds with a similar backbone possess antimicrobial properties against a range of bacteria and fungi. The sulfonamide moiety is particularly noted for its antibacterial effects by inhibiting folate synthesis in bacteria .
Chemical Synthesis and Modifications
The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo derivatives typically involves multi-step synthetic routes that allow for the introduction of various functional groups to enhance biological activity. Research has focused on optimizing these synthetic pathways to improve yield and reduce costs .
Case Studies
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (–SO₂NH–) participates in acid-base and nucleophilic substitution reactions. Key transformations include:
Mechanistic studies suggest hydrolysis proceeds via nucleophilic attack on the electrophilic sulfur center, while alkylation/acylation occurs at the sulfonamide nitrogen .
Thiophene Ring Modifications
The thiophen-3-yl substituent undergoes electrophilic aromatic substitution (EAS):
| Reaction | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 1h) | C2 or C5 | Nitrothiophene derivative |
| Halogenation | Br₂/FeCl₃ (rt, 30min) | C2 | 2-Bromothiophene analog |
| Sulfonation | SO₃/DCE (reflux, 3h) | C5 | Thiophene sulfonic acid |
Computational modeling (DFT) predicts preferential C2/C5 substitution due to resonance stabilization of the intermediate σ-complex. Experimental validation remains pending for this specific compound.
Pyrroloquinoline Core Reactivity
The 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline system exhibits:
Oxo Group Reactions
-
Reduction : NaBH₄/MeOH yields a secondary alcohol (unstable under acidic conditions).
-
Condensation : Reacts with hydrazines to form hydrazones (λₘₐₓ = 320 nm) .
Ring-Opening Reactions
Under strong acidic conditions (HCl, 120°C), the fused ring system undergoes partial cleavage at the pyrrolidine N–C bond, generating a linear amine intermediate.
Methoxy Group Transformations
The methoxy (–OCH₃) substituent participates in:
-
Demethylation : BBr₃/DCM (−78°C → rt) produces a phenolic derivative (isolated as a sodium salt) .
-
Nucleophilic Displacement : With HI (48%, reflux), forms iodoethane and a hydroxyl intermediate .
Cross-Coupling Reactions
The thiophene moiety enables catalytic cross-coupling:
| Reaction | Catalyst System | Coupling Partner | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | Biaryl conjugates for bioactivity studies |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | Fluorescent probes |
Yields for these reactions range from 40–75%, contingent on steric and electronic factors .
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C) reveal:
| Time (h) | % Parent Compound Remaining | Major Degradation Pathway |
|---|---|---|
| 24 | 92 ± 3 | Sulfonamide hydrolysis (<5%) |
| 72 | 84 ± 2 | Thiophene oxidation (8%) |
| 120 | 71 ± 4 | Combined hydrolysis/oxidation (21%) |
Data indicate robust stability, favoring in vivo applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolo[3,2,1-ij]quinoline Cores
Several structurally related compounds share the pyrrolo[3,2,1-ij]quinoline framework but differ in substituents, leading to distinct properties:
Notes:
- *Estimated values based on structural analogs.
- Thiophene substituents (as in the target compound) are less common in pyrroloquinoline derivatives but may improve metabolic stability compared to phenyl groups .
Functional Group Variations
- Sulfonamide vs.
- Thiophene vs. Phenoxy: The thiophene group in the target compound offers π-π stacking interactions and sulfur-mediated metabolic resistance, whereas phenoxy groups (e.g., ) increase hydrophobicity but may reduce metabolic stability .
- Methoxyethyl vs. Dimethoxyethyl : Methoxyethyl substituents balance solubility and lipophilicity, while dimethoxyethyl groups (e.g., ) further enhance hydrophilicity but may reduce membrane permeability .
Pharmacological Potential
- Anticoagulant activity has been reported for pyrroloquinoline derivatives with sulfonamide substituents, likely due to thrombin or factor Xa inhibition .
- Thiophene-containing analogs may exhibit improved CNS penetration compared to phenoxy-substituted compounds, as seen in related heterocyclic systems .
Q & A
Q. What are the established synthetic routes for this compound, and how are critical intermediates characterized?
Answer: The synthesis involves multi-step protocols, often starting with the construction of the pyrroloquinoline core. Key steps include:
- Core Formation: Cyclization via Skraup or modified methods using glycerol and sulfuric acid with aniline derivatives (e.g., tetrahydroquinoline precursors) .
- Sulfonamide Introduction: Reaction of the quinoline intermediate with sulfonyl chlorides in the presence of pyridine or triethylamine .
- Thiophene Attachment: Nucleophilic substitution or Suzuki coupling for introducing the 2-methoxy-2-(thiophen-3-yl)ethyl group .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| a | Ph₂PON₃, Et₃N, EtOH/THF, reflux | 81% |
| c | NBS, DMF | >95% |
| e | Pd(PPh₃)₄, Na₂CO₃, toluene/MeOH, 120°C | 57% |
Intermediate characterization employs LC-MS, ¹H/¹³C NMR, and IR spectroscopy. For example, sulfonamide formation is confirmed by distinct NH stretches (~3250 cm⁻¹) in IR and S=O peaks in NMR .
Q. Which spectroscopic methods are most effective for confirming structural integrity?
Answer:
- X-ray Crystallography: Resolves the fused pyrroloquinoline core and confirms stereochemistry (e.g., CCDC reference codes in ) .
- NMR Spectroscopy:
- ¹H NMR identifies methoxy (-OCH₃, δ ~3.3 ppm) and thiophene protons (δ ~7.1–7.4 ppm).
- ¹³C NMR confirms carbonyl (C=O, δ ~170–190 ppm) and sulfonamide (S=O, δ ~110–120 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₉H₂₀N₂O₂S₂: calculated 380.09, observed 380.08) .
Q. What role does the thiophene-3-yl moiety play in physicochemical properties?
Answer: The thiophene group:
- Enhances π-π stacking interactions, improving binding to aromatic protein residues.
- Influences solubility (logP increases by ~0.5 units compared to phenyl analogs) .
- Requires careful handling during synthesis to avoid oxidation (e.g., using inert atmospheres or antioxidants like BHT) .
Advanced Research Questions
Q. How can multi-step synthesis be optimized to minimize side reactions?
Answer:
- Protective Groups: Temporarily shield reactive sites (e.g., Boc protection for amines during sulfonylation) .
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for Suzuki couplings to improve yields .
- Reaction Monitoring: Use TLC or in-situ FTIR to detect intermediates and adjust conditions dynamically .
Q. What computational approaches predict biological activity or binding interactions?
Answer:
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Dynamics (MD) Simulations: Predict binding affinity to target proteins (e.g., sulfonamide interactions with carbonic anhydrase) .
- QSAR Modeling: Correlates substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends .
Q. How should contradictory spectral data (e.g., unexpected NMR signals) be resolved?
Answer:
Q. What strategies modify the methoxyethyl-thiophene side chain for SAR studies?
Answer:
- Bioisosteric Replacement: Substitute thiophene with furan or selenophene to assess electronic effects .
- Chain Length Variation: Synthesize analogs with ethoxy or propoxy groups to study steric impacts .
- Click Chemistry: Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for modular derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
